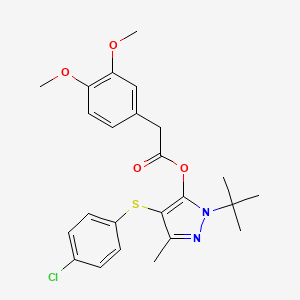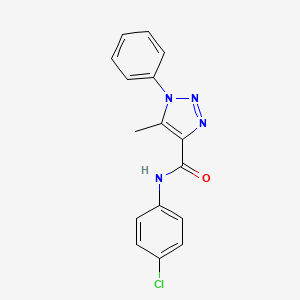![molecular formula C24H19ClN2O4S B2469547 2-[3-(benzenesulfonyl)-6-chloro-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide CAS No. 866725-46-4](/img/structure/B2469547.png)
2-[3-(benzenesulfonyl)-6-chloro-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-[3-(benzenesulfonyl)-6-chloro-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide” is a complex organic molecule that contains several functional groups . It has a quinoline core, which is a type of heterocyclic compound that is often found in various pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The quinoline core is a bicyclic structure with a benzene ring fused to a pyridine ring . The benzenesulfonyl, chloro, and acetamide groups would be attached to this core at specific positions .科学的研究の応用
Synthesis of Novel Compounds The compound and its derivatives are primarily involved in the synthesis of novel chemical entities with potential therapeutic applications. For example, Al-Issa (2012) elaborated on synthesizing a series of pyridine and fused pyridine derivatives, demonstrating the compound's role in generating isoquinoline derivatives and other heterocyclic compounds with significant biological activities (S. A. Al-Issa, 2012).
Antitumor Activity Research by Ibrahim A. Al-Suwaidan et al. (2016) revealed that derivatives of the compound exhibited broad spectrum antitumor activities, significantly more potent compared with the control substance, 5-FU. This underscores the compound's potential as a lead for developing new anticancer drugs (Ibrahim A. Al-Suwaidan et al., 2016).
Imaging and Diagnostic Applications A study conducted by Joji Yui et al. (2010) explored the use of 18F-labeled PET ligands for imaging translocator protein (18 kDa) in the brain, demonstrating the utility of similar compounds in diagnostic imaging and the study of neurological diseases (Joji Yui et al., 2010).
Antimicrobial and Antifungal Activities Compounds related to 2-[3-(benzenesulfonyl)-6-chloro-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide have been studied for their antimicrobial properties. S. Vanparia et al. (2013) synthesized quinazolinone–sulfonamide linked hybrid entities derived from glycine, which displayed significant antimicrobial activity against various bacteria and fungi, highlighting the potential of these compounds in developing new antimicrobial agents (S. Vanparia et al., 2013).
Analgesic and Anti-inflammatory Activities Research on quinazolinyl acetamides has shown promising analgesic and anti-inflammatory activities. A study by V. Alagarsamy et al. (2015) synthesized novel quinazolinyl acetamides that demonstrated potent analgesic and anti-inflammatory effects, offering a new avenue for developing pain and inflammation treatments (V. Alagarsamy et al., 2015).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[3-(benzenesulfonyl)-6-chloro-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O4S/c1-16-6-5-7-18(12-16)26-23(28)15-27-14-22(32(30,31)19-8-3-2-4-9-19)24(29)20-13-17(25)10-11-21(20)27/h2-14H,15H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWNITYYVPCDVHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)Cl)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(benzenesulfonyl)-6-chloro-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

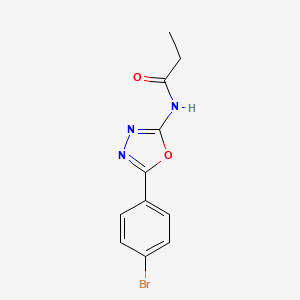
![3-[2-(Methylamino)ethoxy]benzonitrile;hydrochloride](/img/structure/B2469465.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide](/img/structure/B2469468.png)

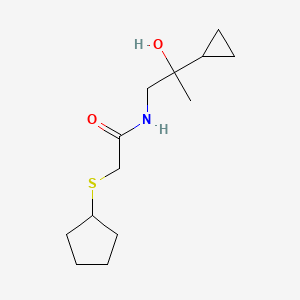
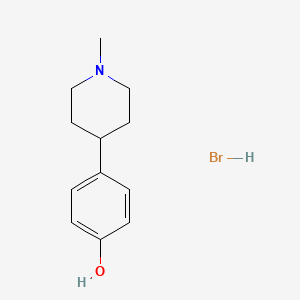
![5,6-dichloro-N-[2-(oxolan-2-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B2469474.png)
![4-[(3-Aminophenyl)methyl]piperazin-2-one](/img/structure/B2469475.png)
![N-allyl-2-[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetamide](/img/structure/B2469476.png)
![N-cyclohexyl-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2469478.png)
